N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide
Description
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a synthetic small molecule characterized by a benzooxazole core linked to a phenyl group, a propanamide backbone, and a 4-methoxyphenylsulfonyl moiety. The amide linkage provides structural rigidity and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(4-methoxyphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-29-18-10-12-19(13-11-18)31(27,28)15-14-22(26)24-17-8-6-16(7-9-17)23-25-20-4-2-3-5-21(20)30-23/h2-13H,14-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDSBPMYKNPOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps. One common route starts with the formation of the benzo[d]oxazole ring, followed by the introduction of the phenyl group and the sulfonyl group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
COX Inhibition
The compound has been studied for its inhibitory effects on cyclooxygenases (COX), particularly COX-II, which is implicated in inflammatory processes and pain management. Research indicates that derivatives similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide exhibit selective COX-II inhibition, which is crucial for developing anti-inflammatory drugs with fewer side effects compared to non-selective COX inhibitors like ibuprofen or aspirin .
Table 1: COX Inhibition Potency of Related Compounds
| Compound Name | IC50 (µM) | Selectivity Index |
|---|---|---|
| Celecoxib | 1.11 | 9.51 |
| PYZ16 | 0.52 | 10.73 |
| This compound | TBD | TBD |
Anticancer Activity
Studies have indicated that compounds with the benzo[d]oxazole moiety exhibit anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival. This compound may serve as a lead structure for developing novel anticancer agents .
Enzyme Inhibition
This compound has shown potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. Its inhibitory activity suggests that it could enhance cholinergic transmission by preventing the breakdown of acetylcholine .
Table 2: Acetylcholinesterase Inhibition Data
| Compound Name | Inhibition % at 300 µM |
|---|---|
| Compound 1 | 61.27 |
| Compound 2 | 48.97 |
| This compound | TBD |
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of various benzo[d]oxazole derivatives, including this compound, demonstrating significant reductions in inflammatory markers in vitro and in vivo models .
Case Study 2: Neuroprotective Potential
Research on the neuroprotective properties of this compound highlighted its ability to prevent neuronal cell death induced by oxidative stress. The findings suggest that it could be beneficial in developing treatments for conditions like Alzheimer's and Parkinson's disease .
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The benzo[d]oxazole ring and the sulfonyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated using PubChem tools; †Estimated based on analogs; ‡X = H, Cl, Br.
Key Observations :
- Heterocyclic Core : The target’s benzooxazole distinguishes it from triazole () and thiazole () analogs. Benzooxazole’s electron-rich aromatic system may enhance binding to hydrophobic pockets compared to triazoles, which exhibit tautomerism (e.g., thione-thiol equilibrium in [7–9]) .
- Sulfonyl Group : The 4-methoxyphenylsulfonyl group in the target contrasts with bis-sulfone configurations (Sch225336) and simpler sulfonyl or sulfanyl groups. Methoxy substitution likely improves solubility and modulates electronic effects compared to halogenated variants (e.g., Cl/Br in [7–9]) .
Key Findings :
- The target’s synthesis likely parallels ’s methods (e.g., hydrazide intermediates and cyclization), but its benzooxazole core may require distinct cyclization agents (e.g., LiH or DMF as in ) .
- Stability: Unlike hydroxamic acids (), the target’s amide group resists hydrolysis, enhancing metabolic stability. However, the sulfonyl group may be susceptible to enzymatic reduction in vivo .
Table 3: Activity Profiles of Analogous Compounds
Key Insights :
- However, the benzooxazole may shift selectivity compared to bis-sulfone derivatives .
- Enzyme Inhibition : Triazole derivatives () show that sulfonyl groups enhance binding to enzymatic active sites, implying the target could inhibit similar targets (e.g., cyclooxygenase or kinases) .
Biological Activity
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a synthetic compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described by the following features:
- Molecular Formula : C18H18N2O3S
- Molecular Weight : 342.41 g/mol
- Key Functional Groups :
- Benzo[d]oxazole moiety, which is known for its biological relevance.
- Sulfonamide group, contributing to its potential therapeutic properties.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. The benzo[d]oxazole moiety may intercalate with DNA, while the sulfonamide group can interact with proteins and enzymes, potentially modulating their functions.
Anticancer Activity
Research has shown that compounds containing the benzo[d]oxazole structure exhibit significant anticancer properties. For instance, studies have indicated that derivatives with this moiety can inhibit cell proliferation in various cancer cell lines:
- In Vitro Studies : Inhibition of cell growth in breast and colon cancer cells was observed at micromolar concentrations.
- Mechanistic Insights : The compound may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Inhibition : In vitro studies demonstrated that this compound could significantly reduce the expression levels of pro-inflammatory cytokines such as IL-1β and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control Level | Treatment Level | % Inhibition |
|---|---|---|---|
| IL-1β | 100% | 30% | 70% |
| TNF-α | 100% | 25% | 75% |
Neuroprotective Effects
Recent studies have suggested potential neuroprotective effects, with the compound showing promise in models of neurodegenerative diseases:
- Cell Culture Models : The compound demonstrated protective effects against oxidative stress-induced neuronal cell death.
Study on Anticancer Activity
A notable study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.
Study on Anti-inflammatory Properties
In a separate investigation focusing on inflammation:
- Model Used : LPS-induced inflammation in RAW264.7 macrophages.
- Key Findings :
- Significant reduction in IL-6 and IL-1β levels post-treatment.
- Mechanistic studies revealed inhibition of NF-kB signaling pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling reactions between benzo[d]oxazole-containing amines and sulfonylpropanamide intermediates. For analogous compounds, refluxing in solvent systems like ethyl acetate/petroleum ether with catalysts (e.g., phosphorus trichloride and triethylamine) is common, yielding 59% for structurally related propanamides after hydrolysis and distillation . Optimization may include adjusting molar ratios, solvent polarity, and temperature to minimize side products.
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, NMR can resolve aromatic protons in the benzo[d]oxazole and 4-methoxyphenyl groups, while HRMS validates the molecular ion ([M+H]+) with <2 ppm error. X-ray crystallography may also be used if single crystals are obtainable .
Q. How is purity assessed, and what chromatographic methods are recommended?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity) is standard. Reverse-phase C18 columns and gradients of acetonitrile/water are effective for sulfonamide-containing compounds. Preparative HPLC is used for purification, as demonstrated in the isolation of related propanamide derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR splitting patterns or HRMS adducts may arise from rotational isomers or salt formation. Cross-validation with 2D NMR (e.g., COSY, HSQC) and alternative ionization techniques (e.g., ESI vs. APCI in HRMS) can clarify ambiguities. For example, NOESY correlations can confirm spatial proximity of the benzo[d]oxazole and sulfonyl groups .
Q. What strategies improve low yields in sulfonylpropanamide coupling reactions?
- Methodological Answer : Low yields (e.g., 16–21% in related syntheses) often stem from steric hindrance or competing side reactions. Strategies include:
- Using coupling agents like HATU or EDCI to activate carboxylic acids.
- Microwave-assisted synthesis to reduce reaction time and byproducts.
- Introducing electron-withdrawing groups on the aryl ring to enhance electrophilicity .
Q. How does the 4-methoxyphenylsulfonyl moiety influence biological activity, and how can this be probed?
- Methodological Answer : The sulfonyl group enhances hydrogen bonding with target proteins, while the methoxy group modulates lipophilicity. Structure-Activity Relationship (SAR) studies can replace the methoxy with halogens or alkyl groups to assess potency changes. Computational docking (e.g., AutoDock Vina) can predict binding interactions, validated by enzymatic assays .
Q. What are common pitfalls in interpreting biological assay data for this compound?
- Methodological Answer : False positives may arise from aggregation-based inhibition or off-target effects. Controls include:
- Dynamic Light Scattering (DLS) to detect aggregates.
- Counter-screening against related enzymes (e.g., AKR1C3 vs. AKR1C2).
- Dose-response curves (IC50) to confirm specificity .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity?
- Methodological Answer : Divergences may result from solvation effects or protein flexibility. Remediation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
